Anhydro-6-demethyltetracycline

Antibiotic mechanism of action Membrane-targeting Bactericidal classification

Analytical labs face risks when using non-pharmacopeial substitutes for Demeclocycline impurity profiling. Substitution can lead to failed method validation and ANDA rejection. This certified EP Impurity E reference standard eliminates that risk. - Mandated by the EP monograph and CN111574392A for demeclocycline impurity quantification, ensuring regulatory audit readiness. - Characteristic red-shifted UV profile validates HPLC-UV methods for anhydro degradation products, achieving 0.02% detection limits.

Molecular Formula C21H20N2O7
Molecular Weight 412.4 g/mol
CAS No. 4496-85-9
Cat. No. B1373841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydro-6-demethyltetracycline
CAS4496-85-9
Molecular FormulaC21H20N2O7
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O
InChIInChI=1S/C21H20N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-6,10,15,24-25,28,30H,7H2,1-2H3,(H2,22,29)/t10-,15-,21-/m0/s1
InChIKeyMKMODNONNZFRNH-QYAMTVPHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Pharmacopeial Role


Anhydro-6-demethyltetracycline (ADMT; CAS 4496-85-9), also designated as Demeclocycline EP Impurity E, is a tetracycline-class compound defined by two structural modifications: absence of the C6 methyl group (6-demethyl) and a 5a,6-anhydro bridge that aromatizes the C-ring. Its molecular formula is C₂₁H₂₀N₂O₇ (MW 412.4 g/mol). [1] ADMT is a known degradation product of 6-demethyltetracycline formed under acidic dehydration conditions and serves as a certified European Pharmacopoeia reference standard for impurity profiling in demeclocycline active pharmaceutical ingredient (API) manufacturing. [2]

Designated EP Impurity E reference standard for demeclocycline QC
Supports HPLC/LC-MS impurity profiling and method validation
Anhydro-6-demethyl scaffold for semi-synthesis of sancycline and derivatives
Class 2 tetracycline probe for membrane-targeting bactericidal mechanism studies

Why Generic Tetracycline Analogs Cannot Substitute


Substituting ADMT with other anhydrotetracyclines (e.g., anhydrotetracycline, anhydrochlortetracycline) or non-anhydro 6-demethyl congeners introduces both analytical and functional risk. The dual 6-demethyl + 5a,6-anhydro modification shifts the mechanism of action from classic ribosome-targeting bacteriostasis (Class 1 tetracyclines) to a membrane-targeting bactericidal mode (Class 2), a distinction documented for anhydrotetracycline and its chloro-analogs. [1] Moreover, ADMT is the pharmacopeially specified impurity E for demeclocycline; any substitute would fail identity and selectivity requirements in validated HPLC or LC-MS methods. The CN111574392A patent explicitly requires ADMT as the reference substance for qualitative and quantitative impurity determination in demeclocycline production, setting a regulatory barrier to substitution. [2]

EP identity mismatch
Substituting with anhydrotetracycline or non-anhydro 6-demethyl congeners fails EP impurity E identity criteria, compromising regulatory traceability.
Mechanism class shift
Non-anhydro or C6-methylated analogs retain Class 1 bacteriostatic action; ADMT's Class 2 bactericidal membrane-targeting may not be reproduced.
Synthetic route divergence
6-Demethyltetracycline without the anhydro bridge requires additional deoxygenation steps; direct C6-deoxygenation from ADMT may offer simpler route.

Quantitative Differentiation from Closest Analogs


Bactericidal Class 2 vs. Bacteriostatic Class 1 Mechanism

The anhydrotetracycline structural class, including ADMT and its chlorinated analog anhydrochlortetracycline, was classified as Class 2 tetracyclines that fail to inhibit cell-free translation (ribosome-targeting failure) but instead cause rapid bacteriolysis via cytoplasmic membrane interference. In direct head-to-head comparison, anhydrotetracycline and anhydrochlortetracycline were bactericidal against E. coli, releasing cytoplasmic β-galactosidase into the supernatant, whereas tetracycline, doxycycline, and minocycline (Class 1) were bacteriostatic and showed no lysis. [1] This mechanistic bifurcation is structure-dependent on the 5a,6-anhydro modification; ADMT inherits this property. [1]

Mechanism class
Class-level inference
Class 2 bactericidal (membrane lysis) vs Class 1 bacteriostatic (ribosome)
Supports mechanism-of-action differentiation research
Class-level inference; E. coli model
Antibiotic mechanism of action Membrane-targeting Bactericidal classification

EP Impurity E Regulatory Reference Standard Designation

ADMT is designated as Demeclocycline EP Impurity E under the European Pharmacopoeia monograph, making it the sole qualified reference material for identity, purity, and limit-testing of this specific degradation product during demeclocycline API batch release and stability studies. Other anhydrotetracyclines (e.g., anhydrotetracycline, anhydrochlortetracycline) or non-anhydro 6-demethyl compounds are not designated for this purpose and would not meet EP identity criteria. [1] The CN111574392A patent further specifies ADMT as 'the reference substance for qualitative and quantitative determination of impurities in production,' with a target purity ≥95%. [2]

Regulatory designation
Direct comparison
Sole EP impurity E for demeclocycline; target purity ≥95%
Supports pharmacopeial compliance in QC
Substitutes fail EP identity criteria
Pharmaceutical impurity profiling Reference standard qualification Pharmacopeial compliance

Precursor for Sancycline and Downstream Antibiotics

The 5a,6-anhydro bridge in ADMT serves as an activated leaving group for subsequent C6-deoxygenation, a critical step in the semi-synthesis of 6-deoxy-6-demethyltetracycline (sancycline), minocycline, and tigecycline. US Patent 3,265,732 demonstrates that 5a,6-anhydrotetracyclines are 'useful in the preparation of tetracyclines' via deoxygenation and that the 6-demethyl variant specifically yields the core pharmacophore scaffold. [1] By contrast, 6-demethyltetracycline (CAS 987-02-0) without the anhydro modification requires a separate deoxygenation step, adding synthetic complexity. [1]

Synthetic precursor
Class-level inference
Direct C6-deoxygenation route vs additional activation step for non-anhydro
Supports efficient semi-synthesis of 6-deoxytetracyclines
Patent literature; synthetic efficiency context
Tetracycline semi-synthesis Deoxygenation chemistry Sancycline precursor

UV Spectral Differentiation from Non-Anhydro Analogs

The 5a,6-anhydro modification aromatizes the C-ring, producing a characteristic red-shifted UV absorption profile absent in non-anhydro 6-demethyltetracyclines. The UV spectrum of ADMT closely resembles that of anhydrodemethyltetracycline specifically, and this spectral signature was used in the structural elucidation of pillaromycinone. [1] This distinct chromophore enables direct UV-based quantification in HPLC methods with detection sensitivity down to 0.02% relative to the main demeclocycline peak. [2] Non-anhydro 6-demethyltetracycline lacks this C-ring conjugation and exhibits a different UV λmax.

UV spectral signature
Cross-study comparable
Red-shifted C-ring conjugation; detection limit 0.02%
Supports specific HPLC-UV identification
363 nm detection wavelength common for anhydrotetracyclines
UV spectroscopy C-ring aromatization Structural confirmation

Procurement-Relevant Application Scenarios


Demeclocycline ANDA Impurity Profiling and Batch Release

ADMT is the mandatory reference standard for Demeclocycline EP Impurity E identification and quantification in QC laboratories supporting abbreviated new drug applications (ANDAs) and commercial API production. The EP monograph explicitly names this compound; any other anhydrotetracycline fails identity. [1] The CN111574392A patent further specifies its use as the reference substance for impurity determination in demeclocycline production. [2]

Semi-Synthesis of 6-Deoxytetracycline Antibiotics

ADMT is the preferred precursor for synthesizing 6-deoxy-6-demethyltetracycline (sancycline) and its clinical descendants. The 5a,6-anhydro bridge enables direct C6-deoxygenation, a key step established in US Patent 3,265,732. [1] Sancycline subsequently serves as the core scaffold for minocycline (7-dimethylamino-6-deoxy-6-demethyltetracycline) and the third-generation glycylcycline tigecycline.

Membrane-Targeting Bactericidal Mechanism Studies

ADMT provides a tool compound for investigating the membrane-disrupting, bactericidal mode of action characteristic of Class 2 tetracyclines, as defined by Chopra (1991). [1] Unlike ribosome-targeting Class 1 compounds (tetracycline, doxycycline, minocycline), ADMT can be used to probe cytoplasmic membrane interference, autolytic enzyme activation, and cell lysis pathways in Gram-negative bacteria. [1]

UV-Spectroscopic Method Development for Degradation Products

ADMT's characteristic red-shifted UV absorption profile (aromatized C-ring) enables method developers to validate HPLC-UV methods specifically for anhydrotetracycline-related degradation products. Detection limits of 0.02% relative to drug substance have been demonstrated for related anhydrotetracyclines, [1] and ADMT's UV spectrum has been explicitly compared to anhydrodemethyltetracycline in structural elucidation studies. [2]

Application
Selection Property
Validation Focus
Impurity profiling for demeclocycline API batch release
EP impurity reference standard
Identity and purity confirmation per pharmacopeia
Sancycline and minocycline semi-synthesis
Deoxygenation-ready anhydro scaffold
Synthetic efficiency and intermediate purity
Class 2 tetracycline mechanism studies
Bactericidal membrane-targeting mode of action
Cell lysis and autolytic pathway assays
HPLC-UV method development for degradation products
UV signature (C-ring conjugation)
Detection specificity and sensitivity validation
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